molecular formula C13H9BrO3 B1437634 2-(3-Bromophenoxy)benzoic acid CAS No. 1021245-85-1

2-(3-Bromophenoxy)benzoic acid

Cat. No.: B1437634
CAS No.: 1021245-85-1
M. Wt: 293.11 g/mol
InChI Key: QSUCZMCOVPCEKA-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9BrO3 and a molecular weight of 293.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics .

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with proteins involved in signal transduction pathways, thereby modulating their activity . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to their inhibition or activation . For example, it can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function and enhanced cellular responses . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall impact on cellular processes. For instance, localization to the mitochondria may influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)benzoic acid typically involves the reaction of 3-bromophenol with 2-chlorobenzoic acid under basic conditions. The reaction is facilitated by the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids with different functional groups replacing the bromine atom.

    Esterification: Esters of this compound.

    Reduction: 2-(3-Bromophenoxy)benzyl alcohol.

Scientific Research Applications

2-(3-Bromophenoxy)benzoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)benzoic acid: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Methylphenoxy)benzoic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(3-Bromophenoxy)benzoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(3-bromophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCZMCOVPCEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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